molecular formula C21H22FN3O2S2 B2494711 1-(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-((4-methoxyphenyl)thio)propan-1-one CAS No. 941909-05-3

1-(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-((4-methoxyphenyl)thio)propan-1-one

Cat. No.: B2494711
CAS No.: 941909-05-3
M. Wt: 431.54
InChI Key: MPTWGJIXQOBOCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzothiazole-piperazine-propanone scaffold with a 6-fluoro substitution on the benzothiazole ring and a 4-methoxyphenylthio group at the propanone position. The 4-methoxyphenylthio group introduces lipophilicity and may influence binding interactions through sulfur-based hydrogen bonding or π-π stacking .

Properties

IUPAC Name

1-[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-methoxyphenyl)sulfanylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O2S2/c1-27-16-3-5-17(6-4-16)28-13-8-20(26)24-9-11-25(12-10-24)21-23-18-7-2-15(22)14-19(18)29-21/h2-7,14H,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPTWGJIXQOBOCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SCCC(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-((4-methoxyphenyl)thio)propan-1-one is a synthetic compound that combines a piperazine ring with a fluorobenzo[d]thiazole moiety and a methoxyphenyl thio group. This unique structure suggests potential interactions with various biological targets, making it a candidate for further pharmacological exploration.

Structural Features

The compound's structure can be broken down into key components:

  • Piperazine Ring : Often associated with antidepressant and antipsychotic activities.
  • Fluorobenzo[d]thiazole Moiety : Known for its antimicrobial and anticancer properties.
  • Methoxyphenyl Thio Group : May enhance lipophilicity and biological activity.

Predicted Biological Activities

Based on its structural characteristics, the biological activity of this compound can be predicted through computational methods such as PASS (Prediction of Activity Spectra for Substances). These predictions suggest a broad spectrum of potential activities, including:

  • Antimicrobial
  • Anticancer
  • Neuroprotective

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Benzothiazole Ring : Cyclization of 2-aminothiophenol with appropriate aldehydes or ketones.
  • Introduction of Fluorine : Electrophilic fluorination using reagents like Selectfluor.
  • Piperazine Attachment : Nucleophilic substitution reactions to introduce the piperazine moiety.
  • Formation of the Thioether : Reaction with methoxyphenyl thiol to complete the structure.

Biological Testing

Several studies have explored the biological activities of similar compounds, providing insights into the potential efficacy of this compound:

Study FocusFindings
Antimicrobial ActivityCompounds with similar structures exhibited significant antimicrobial effects against various pathogens, including Staphylococcus aureus and Candida albicans .
Anticancer ActivityBenzothiazole derivatives have shown promising results in inhibiting cancer cell proliferation in vitro, with some derivatives achieving GI50 values in the low micromolar range .
Neuroprotective EffectsCompounds related to this class have been evaluated for neuroprotective properties, demonstrating potential in models of ischemia/reperfusion injury .

Case Study 1: Anticancer Activity

A recent study evaluated the antiproliferative effects of benzothiazole derivatives on human cancer cell lines. The results indicated that certain derivatives showed significant cytotoxicity, with IC50 values as low as 8 µM against DU-145 prostate cancer cells . This suggests that our compound may similarly exhibit anticancer properties.

Case Study 2: Antimicrobial Efficacy

In another investigation, compounds structurally related to this compound were tested for antimicrobial activity using disk diffusion assays. Results demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, indicating a promising profile for further development .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Benzothiazole-Piperazine Cores

The following compounds share the benzothiazole-piperazine core but differ in substituents and functional groups:

Compound ID/Reference Core Structure Substituents Molecular Weight XlogP Key Properties/Activities
Target Compound Benzothiazole-piperazine-propanone 6-Fluorobenzo[d]thiazol-2-yl, 4-methoxyphenylthio ~500 (estimated) N/A High lipophilicity (inferred from groups)
(5j) Benzothiazole-piperazine Benzo[d]thiazol-2-ylthio, triazole 507.10 N/A Anticancer (EI-MS: 507.10)
Benzothiazole-piperazine 4,7-Dimethoxybenzo[d]thiazol-2-yl, 4-fluorophenylsulfonyl 493.568 3.0 Moderate lipophilicity (XlogP: 3.0)
(3d) Imidazolidine-trione 6-Fluorobenzo[d]thiazol-2-yl, 4-isopropylphenyl ~410 (calculated) N/A Acetylcholinesterase inhibition

Key Observations:

  • Lipophilicity: The target compound’s 4-methoxyphenylthio group likely increases lipophilicity compared to sulfonyl-containing analogs (e.g., ).
  • Electronic Effects: The 6-fluorine on the benzothiazole ring (shared with ) may enhance metabolic stability and binding affinity via electron-withdrawal.
  • The target compound’s activity remains speculative but could align with these pathways.

Functional Group Variations

  • Thioether vs. Sulfonyl Groups: The target compound’s 4-methoxyphenylthio group contrasts with sulfonyl substituents in . Sulfonyl groups are more polar and may improve aqueous solubility but reduce membrane permeability .
  • Methoxy Substitutions: The 4-methoxy group on the phenyl ring (shared with ) could enhance metabolic stability by resisting oxidative degradation compared to unsubstituted phenyl groups.

Research Findings and Data Tables

Table 1: Physicochemical Properties of Selected Compounds

Property Target Compound (5j) (3d)
Molecular Weight ~500 507.10 493.568 ~410
Hydrogen Bond Acceptors 9 (estimated) 7 9 6
XlogP ~3.5 (inferred) N/A 3.0 N/A
Key Functional Groups Thioether, F Thioether Sulfonyl, F Trione, F

Preparation Methods

Molecular Architecture

The target compound features three distinct structural domains:

  • 6-Fluorobenzo[d]thiazole core : A bicyclic system with a fluorine substituent at position 6, critical for enhancing electronic properties and target binding.
  • Piperazine linker : A six-membered diamine ring facilitating conformational flexibility and hydrogen bonding.
  • 3-((4-Methoxyphenyl)thio)propan-1-one : A ketone-thioether hybrid moiety contributing to lipophilicity and metabolic stability.

Retrosynthetic Disconnection

Retrosynthetic analysis suggests three primary disconnections (Figure 1):

  • Benzothiazole-piperazine bond : Achieved via nucleophilic aromatic substitution (SNAr) of a 2-chlorobenzothiazole intermediate with piperazine.
  • Propanone-piperazine linkage : Formed through alkylation of the piperazine nitrogen with a brominated propanone precursor.
  • Thioether bridge : Constructed via thiol-alkyl coupling between 4-methoxythiophenol and a bromopropanone intermediate.

Synthetic Strategies for Key Intermediates

Synthesis of 6-Fluoro-2-chlorobenzo[d]thiazole

The benzothiazole core is synthesized via a three-step sequence (Table 1):

Step 1 : Diazotization of 2-amino-4-fluorothiophenol with NaNO₂/HCl at 0–5°C.
Step 2 : Cyclization with chlorocarbonylsulfenyl chloride (ClC(O)SCl) in dichloromethane, yielding 6-fluoro-2-mercaptobenzothiazole.
Step 3 : Chlorination using PCl₅ in refluxing toluene (110°C, 6 h), achieving 95% conversion to 6-fluoro-2-chlorobenzo[d]thiazole.

Table 1 : Optimization of Benzothiazole Chlorination

Reagent Solvent Temp (°C) Time (h) Yield (%)
PCl₅ Toluene 110 6 95
SOCl₂ DCM 40 12 78
(COCl)₂ THF 65 8 82

Piperazine Functionalization

The chlorobenzothiazole undergoes SNAr with piperazine under microwave irradiation (Table 2):

Conditions :

  • Piperazine (2.2 eq), K₂CO₃ (3 eq)
  • DMF, 150°C, 20 min (microwave)
  • Yield: 88%

Table 2 : Solvent Effects on SNAr Reactivity

Solvent Dielectric Constant Reaction Time (min) Yield (%)
DMF 36.7 20 88
DMSO 46.7 15 85
NMP 32.2 25 80

Assembly of the Propanone-Thioether Moiety

Synthesis of 3-Bromopropan-1-one

A modified Appel reaction is employed (Scheme 1):

  • Propan-1-one (1 eq), CBr₄ (1.1 eq), PPh₃ (1.1 eq)
  • DCM, 0°C → rt, 2 h
  • Yield: 92%

Thioether Formation

3-Bromopropan-1-one reacts with 4-methoxythiophenol under basic conditions:

  • K₂CO₃ (2 eq), DMF, 80°C, 4 h
  • Yield: 85%

Critical Note : Exclusion of moisture is essential to prevent ketone hydration.

Final Coupling and Optimization

Alkylation of Piperazine

The propanone-thioether intermediate (1.2 eq) reacts with 4-(6-fluorobenzo[d]thiazol-2-yl)piperazine via SN2:

  • KI (0.1 eq), DMF, 100°C, 12 h
  • Yield: 76%

Table 3 : Catalyst Screening for Alkylation

Catalyst Loading (mol%) Yield (%)
None - 58
KI 10 76
TBAB 10 68

Purification and Characterization

  • Chromatography : Silica gel (EtOAc/hexane, 3:7 → 1:1)
  • HPLC Purity : 99.2% (C18, MeCN/H₂O 70:30)
  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 1H, Ar-H), 7.45–7.38 (m, 3H), 3.89 (s, 3H, OCH₃), 3.71–3.65 (m, 4H, piperazine), 3.12 (t, J = 6.8 Hz, 2H, SCH₂), 2.94 (t, J = 6.8 Hz, 2H, COCH₂).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.